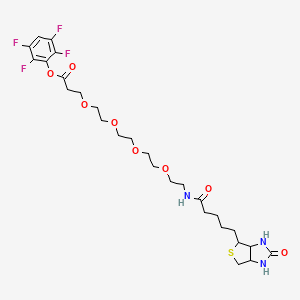

Biotin-dPEG(R)4-TFP ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biotin-dPEG®4-TFP ester is a compound used primarily as a cross-linking reagent in biotinylation reactions. It is amphiphilic and hydrolytically stable, making it suitable for labeling peptides, proteins, and other biomolecules. The compound features a 2,3,5,6-tetrafluorophenyl (TFP) ester moiety, which is more reactive towards amines and hydrolyzes more slowly than the commonly used N-hydroxysuccinimide (NHS) esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-dPEG®4-TFP ester involves the reaction of biotin with a polyethylene glycol (PEG) spacer and a TFP ester. The PEG spacer is typically a discrete PEG4 (dPEG®4) linker, which is longer than the aminocaproic acid linker of LC-biotin. The reaction conditions are optimized to ensure the stability and reactivity of the TFP ester. The optimal pH range for the reaction is between 7.5 and 8.5 .

Industrial Production Methods

Industrial production of Biotin-dPEG®4-TFP ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the quality and purity of the product. The compound is typically stored at -20°C to prevent hydrolysis and degradation .

Chemical Reactions Analysis

Types of Reactions

Biotin-dPEG®4-TFP ester primarily undergoes biotinylation reactions, where it reacts with primary amines to form stable amide bonds. This reaction is facilitated by the TFP ester moiety, which is more reactive towards amines than NHS esters .

Common Reagents and Conditions

The common reagents used in biotinylation reactions with Biotin-dPEG®4-TFP ester include primary amines, peptides, and proteins. The optimal pH range for these reactions is between 7.5 and 8.5. The reaction is typically carried out in aqueous media, and the TFP ester moiety ensures better labeling efficiency compared to NHS esters .

Major Products Formed

The major products formed from the reaction of Biotin-dPEG®4-TFP ester with primary amines are biotinylated peptides and proteins. These biotinylated molecules can then be used in various biochemical and analytical applications .

Scientific Research Applications

Biotin-dPEG®4-TFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Labeling Experiments: Used for labeling peptides, proteins, and other biomolecules to study their interactions and functions

Supramolecular Construction: Utilized in the construction of supramolecular assemblies for various research purposes

Affinity Chromatography: Employed in affinity chromatography to purify biotinylated molecules

Creation of Biotinylated Antibodies: Used to create biotinylated antibodies for various immunoassays

Enzyme-Linked Immunosorbent Assays (ELISA): Applied in ELISA to detect and quantify specific biomolecules

Pull-Down Assays: Used in pull-down assays to study protein-protein interactions

Mechanism of Action

The mechanism of action of Biotin-dPEG®4-TFP ester involves the formation of stable amide bonds with primary amines. The TFP ester moiety reacts with the amine groups of peptides and proteins, resulting in the biotinylation of these molecules. The dPEG®4 spacer imparts water solubility, reduces aggregation and precipitation, and minimizes non-specific binding of the biotinylated molecules .

Comparison with Similar Compounds

Biotin-dPEG®4-TFP ester is unique due to its hydrolytically stable TFP ester moiety and the discrete PEG4 spacer. Compared to other biotinylation reagents such as NHS esters, Biotin-dPEG®4-TFP ester offers better stability and reactivity towards amines. Similar compounds include:

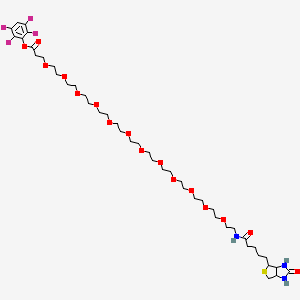

Biotin-dPEG®12-TFP ester: Features a longer PEG spacer, providing greater flexibility and reduced aggregation

Biotin-dPEG®24-TFP ester: Has an even longer PEG spacer, further enhancing its solubility and reducing non-specific binding

NHS-dPEG®4-biotin: Utilizes an NHS ester moiety, which is less stable and reactive compared to the TFP ester

Biotin-dPEG®4-TFP ester stands out due to its optimal balance of stability, reactivity, and solubility, making it a preferred choice for biotinylation reactions in various scientific research applications .

Properties

Molecular Formula |

C27H37F4N3O8S |

|---|---|

Molecular Weight |

639.7 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37) |

InChI Key |

XBGOXOZYGAXNFP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)

![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)

![Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B12040535.png)